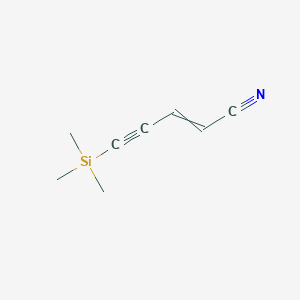
5-(Trimethylsilyl)pent-2-en-4-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylsilyl)pent-2-en-4-ynenitrile is an organic compound with the molecular formula C8H11NSi. It contains a trimethylsilyl group attached to a pent-2-en-4-ynenitrile backbone. This compound is notable for its unique structure, which includes a nitrile group, a double bond, and a triple bond, making it a versatile building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile typically involves the hydrolysis of corresponding zirconocene aza-metallacycles in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .
Industrial Production Methods
The use of zirconocene aza-metallacycles and hydrolysis in toluene can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylsilyl)pent-2-en-4-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Trimethylsilyl)pent-2-en-4-ynenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the double and triple bonds provide sites for electrophilic addition and cycloaddition reactions. These interactions facilitate the formation of various products and intermediates in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Trimethylsilylpent-2-en-4-yne: Similar structure but lacks the nitrile group.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains additional phenyl and aniline groups.
Uniqueness
5-(Trimethylsilyl)pent-2-en-4-ynenitrile is unique due to its combination of a nitrile group, a double bond, and a triple bond, which provides a versatile platform for various chemical reactions. This combination is not commonly found in similar compounds, making it a valuable building block in organic synthesis .
Propiedades
Número CAS |
54599-65-4 |
|---|---|
Fórmula molecular |
C8H11NSi |
Peso molecular |
149.26 g/mol |
Nombre IUPAC |
5-trimethylsilylpent-2-en-4-ynenitrile |
InChI |
InChI=1S/C8H11NSi/c1-10(2,3)8-6-4-5-7-9/h4-5H,1-3H3 |
Clave InChI |
PFWOHJKIAVVHDZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


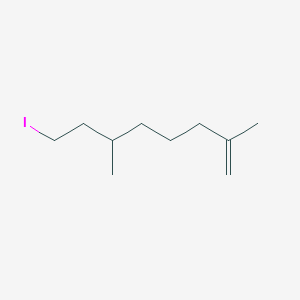
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)

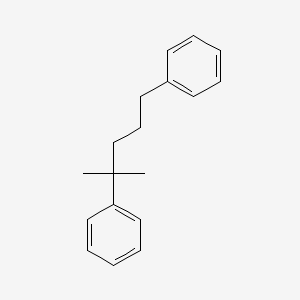

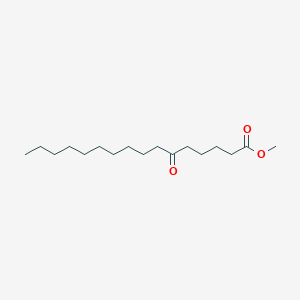

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
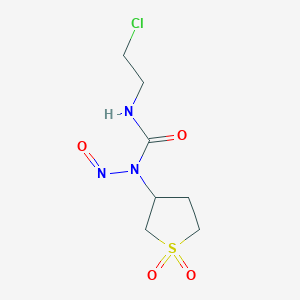

![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
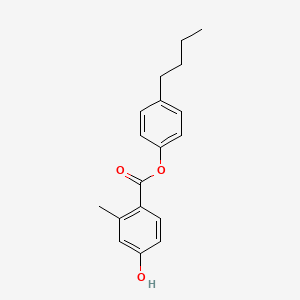
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
